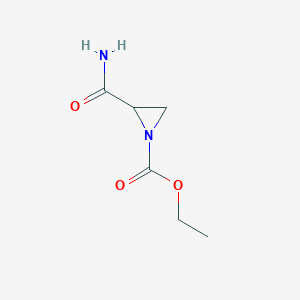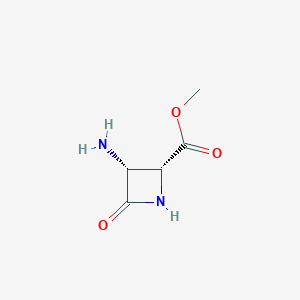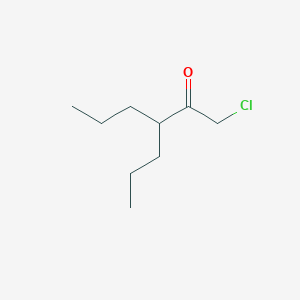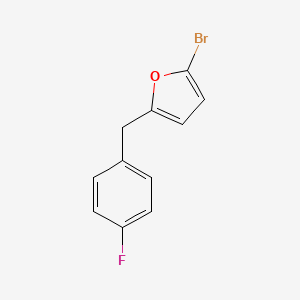
2-bromo-5-(4-fluorobenzyl)furan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-5-(4-fluorobenzyl)furan is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a bromine atom at the 2-position and a 4-fluorophenylmethyl group at the 5-position of the furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-(4-fluorobenzyl)furan typically involves the bromination of 5-[(4-fluorophenyl)methyl]furan. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the 2-position of the furan ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
2-bromo-5-(4-fluorobenzyl)furan can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The furan ring can be oxidized under specific conditions to form different oxidation products.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted furans depending on the nucleophile used.
Oxidation Reactions: Products include furanones and other oxidized derivatives.
Reduction Reactions: Products include reduced furans with different functional groups.
Aplicaciones Científicas De Investigación
2-bromo-5-(4-fluorobenzyl)furan has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-bromo-5-(4-fluorobenzyl)furan depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways involved can vary and are the subject of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-5-[(4-chlorophenyl)methyl]furan
- 2-Bromo-5-[(4-methylphenyl)methyl]furan
- 2-Bromo-5-[(4-nitrophenyl)methyl]furan
Uniqueness
2-bromo-5-(4-fluorobenzyl)furan is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Propiedades
Número CAS |
154355-81-4 |
|---|---|
Fórmula molecular |
C11H8BrFO |
Peso molecular |
255.08 g/mol |
Nombre IUPAC |
2-bromo-5-[(4-fluorophenyl)methyl]furan |
InChI |
InChI=1S/C11H8BrFO/c12-11-6-5-10(14-11)7-8-1-3-9(13)4-2-8/h1-6H,7H2 |
Clave InChI |
DPQLBSFOSNSPBP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC2=CC=C(O2)Br)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
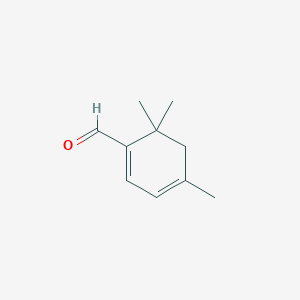
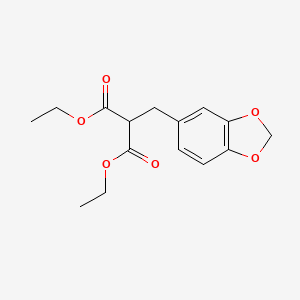

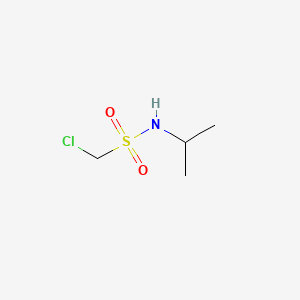
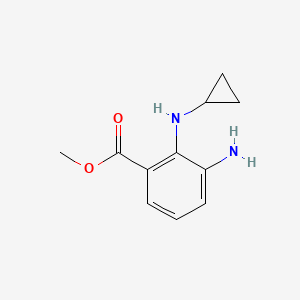
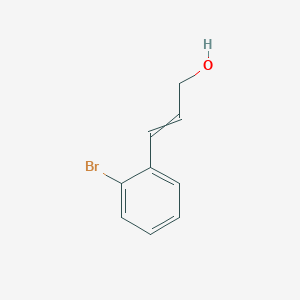
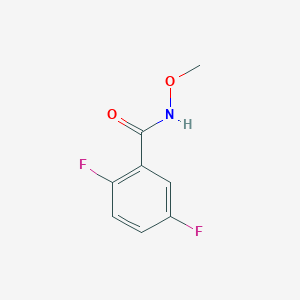
![2-bromo-3-methyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine](/img/structure/B8652922.png)
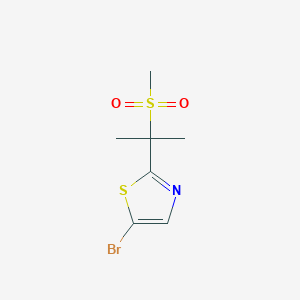
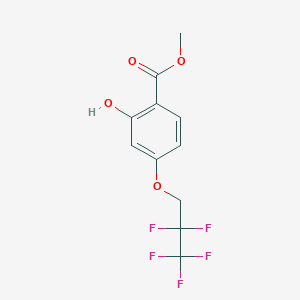
![[(2-Chloro-2-oxoacetyl)oxy]methyl pivalate](/img/structure/B8652969.png)
